(R)-a-(Boc-amino)-biphenyl-4-acetic acid
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Overview
Description
®-a-(Boc-amino)-biphenyl-4-acetic acid is a compound that features a biphenyl structure with an acetic acid moiety and a Boc-protected amino group. The Boc group, or tert-butoxycarbonyl, is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-biphenyl-4-acetic acid typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-a-(Boc-amino)-biphenyl-4-acetic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-a-(Boc-amino)-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
®-a-(Boc-amino)-biphenyl-4-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-a-(Boc-amino)-biphenyl-4-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The biphenyl structure allows for hydrophobic interactions with target proteins, while the acetic acid moiety can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)-2-phenylpropionic acid: Similar structure with a phenylpropionic acid moiety instead of biphenyl.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of biphenyl.
Uniqueness
®-a-(Boc-amino)-biphenyl-4-acetic acid is unique due to its biphenyl structure, which provides distinct hydrophobic interactions and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where biphenyl interactions are crucial.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |
InChI Key |
IGQRMCQSKDTFDV-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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